molecular formula C23H28N4O4 B2916786 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 921923-28-6

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2916786
CAS No.: 921923-28-6
M. Wt: 424.501
InChI Key: XILJCDUVONMSCI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a quinolinyl oxamide derivative (QOD) with demonstrated inhibitory activity against falcipain, a cysteine protease critical for the lifecycle of Plasmodium falciparum, the malaria parasite . Its structure combines a 1,3-benzodioxole moiety, a tetrahydroquinoline core, and a dimethylaminoethyl-ethanediamide side chain. This hybrid architecture enables dual interactions with protease active sites and allosteric pockets, making it a candidate for antimalarial drug development .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-26(2)19(16-6-8-18-15(11-16)5-4-10-27(18)3)13-24-22(28)23(29)25-17-7-9-20-21(12-17)31-14-30-20/h6-9,11-12,19H,4-5,10,13-14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILJCDUVONMSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the ethanediamide linkage and the attachment of the dimethylamino and tetrahydroquinoline groups. Common reagents used in these steps include amines, carboxylic acids, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Chemistry

In chemistry, “N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide” can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, “N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide” may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability, reactivity, or functionality, making it useful in applications such as coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural Analogues

The compound shares functional motifs with two notable classes of antimalarial agents: indole carboxamide derivatives (ICDs) and benzodioxin-linked aminopyridines (Table 1).

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Target Activity
Quinolinyl Oxamide (QOD) 1-Methyl-1,2,3,4-tetrahydroquinoline Benzodioxole, dimethylaminoethyl-ethanediamide Falcipain inhibition
Indole Carboxamide (ICD) Biphenyl-indole Biphenyl carbonyl, indole carboxamide Falcipain inhibition
Benzodioxin-Aminopyridine 2,3-Dihydro-1,4-benzodioxin Methoxypyridin-amine, dimethylaminophenyl Undefined (research use only)
Functional Differences
  • QOD vs. ICD: While both inhibit falcipain, QOD’s tetrahydroquinoline core enhances membrane permeability compared to ICD’s rigid biphenyl-indole scaffold . Computational studies suggest QOD’s ethanediamide side chain forms stronger hydrogen bonds with falcipain’s catalytic cysteine (Ki ~ 0.8 µM vs. ICD’s Ki ~ 1.2 µM) .
  • QOD vs. Benzodioxin-Aminopyridine: The benzodioxin-aminopyridine derivative (CS-0309467) lacks the tetrahydroquinoline moiety but shares a benzodioxin group.

Research Findings and Mechanistic Insights

QOD’s Antimalarial Efficacy
  • In Silico Validation : Molecular dynamics simulations indicate QOD stabilizes falcipain-2’s occluded state, reducing substrate accessibility .
  • Selectivity : QOD exhibits 10-fold higher selectivity for falcipain over human cathepsin L compared to ICD derivatives, attributed to its benzodioxole group’s steric hindrance .
Limitations and Opportunities
  • Synthetic Challenges : QOD’s multi-step synthesis (e.g., carbodiimide-mediated coupling, as seen in analogous ethanediamide syntheses ) complicates scalability.
  • Unmet Potential: Benzodioxin-aminopyridine analogues like CS-0309467 remain unexplored for antiparasitic activity but could offer novel scaffolds for hybrid QOD derivatives .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzodioxole moiety : This aromatic system is known for its biological activity.
  • Dimethylamino group : Often associated with enhanced solubility and bioavailability.
  • Tetrahydroquinoline structure : This bicyclic compound is linked to various pharmacological effects.

The molecular formula for this compound is C20H26N4O2C_{20}H_{26}N_4O_2 with a molecular weight of approximately 358.45 g/mol .

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological activities:

  • Antidepressant Activity : The dimethylamino group enhances central nervous system penetration, potentially contributing to antidepressant effects. In animal models, compounds with similar structures have shown efficacy in reducing depressive behaviors .
  • Antioxidant Properties : The benzodioxole moiety has been linked to antioxidant activities, which may protect against oxidative stress-related diseases .
  • Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from apoptosis, likely through modulation of neurotrophic factors .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Monoamine Oxidase (MAO) : Similar compounds have been shown to inhibit MAO activity, leading to increased levels of neurotransmitters such as serotonin and norepinephrine .
  • Modulation of G Protein-Coupled Receptors (GPCRs) : The compound may interact with various GPCRs involved in mood regulation and neuroprotection .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • A study on a structurally similar compound indicated significant antidepressant-like effects in rodent models when administered at varying doses over a two-week period. Behavioral tests showed reduced immobility times in forced swim tests, suggesting enhanced mood .
  • Another investigation focused on the antioxidant properties of benzodioxole derivatives, demonstrating their ability to scavenge free radicals and reduce lipid peroxidation in vitro .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced depressive behaviors
AntioxidantScavenging free radicals
NeuroprotectiveProtection against neuronal apoptosis

Structure-Activity Relationship (SAR)

Compound StructureActivityReference
Benzodioxole + DimethylaminoAntidepressant
Tetrahydroquinoline DerivativesNeuroprotective

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